REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[O:6])[CH2:2][CH3:3].C(O[C:15](=[O:17])[CH3:16])(=O)C.N1C=CC=[CH:20][CH:19]=1>CN(C)C1C=CN=CC=1>[CH3:19][C:20]1[N:7]([CH2:8][CH2:9][CH3:10])[C:5](=[O:6])[N:4]([CH2:1][CH2:2][CH3:3])[C:15](=[O:17])[CH:16]=1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC(=O)NCCC
|
Name
|
|
Quantity
|
21.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in dichloromethane (200 ml)
|
Type
|
WASH
|
Details
|
washed with 2N HCl (2×60 ml) and saturated sodium bicarbonate (2×60 ml)
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(N(C(N1CCC)=O)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |